6-Methyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile
Overview
Description
6-Methyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids like DNA and RNA
Preparation Methods
The synthesis of 6-Methyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of appropriate aldehydes with guanidine hydrochloride under specific conditions . Industrial production methods often employ microwave irradiation to enhance reaction rates and selectivity, reducing the formation of side products .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl groups.
Common reagents used in these reactions include sodium hydride, sodium amide, and other strong bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 6-Methyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
2,4,6-Trisubstituted pyrimidines: Known for their antimicrobial activities.
Pyrimidopyrimidines: Studied for their biological significance and synthetic applications.
What sets 6-Methyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile apart is its unique trifluoromethyl groups, which enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-methyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-1H-pyrimidine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6N3/c1-10-12(9-23)14(15(17,18)19,16(20,21)22)25-13(24-10)8-7-11-5-3-2-4-6-11/h2-6H,7-8H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSQBYNQMDZENV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N=C(N1)CCC2=CC=CC=C2)(C(F)(F)F)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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